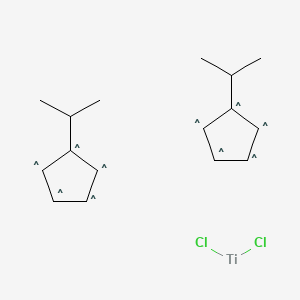

Bis(isopropylcyclopentadienyl)titanium dichloride

Description

Propriétés

InChI |

InChI=1S/2C8H11.2ClH.Ti/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTIYOSDNUJYPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ligand Substitution via Metathesis Reactions

The most widely reported synthesis of bis(isopropylcyclopentadienyl)titanium dichloride involves a metathesis reaction between titanium tetrachloride (TiCl₄) and isopropylcyclopentadienyl lithium derivatives. This method, adapted from analogous metallocene syntheses, proceeds as follows:

Synthesis of Isopropylcyclopentadienyl Lithium :

Isopropylcyclopentadiene is deprotonated using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C. The reaction generates lithium isopropylcyclopentadienide, a nucleophilic reagent essential for ligand transfer.Reaction with TiCl₄ :

Two equivalents of lithium isopropylcyclopentadienide are added dropwise to a chilled (-50°C) solution of TiCl₄ in THF. The exothermic reaction forms the target compound via chloride displacement:

$$

\text{TiCl}4 + 2 \, \text{Li}[\text{(iPr)C}5\text{H}4] \rightarrow [(\text{iPrC}5\text{H}4)2\text{TiCl}_2] + 2 \, \text{LiCl}

$$

The product precipitates as red crystals upon cooling to -20°C.

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | -50°C to -20°C | |

| Solvent | THF | |

| Yield | 60–75% | |

| Purity (NMR) | >95% |

Low-Temperature Stabilization and Isolation

This compound exhibits thermal lability, necessitating stringent temperature control during isolation. Studies by McDermott et al. demonstrate that prolonged exposure to temperatures above 0°C leads to decomposition via β-hydride elimination, generating titanium hydrides and hydrocarbons. To mitigate this:

Work-Up Protocol :

The reaction mixture is filtered under nitrogen at -30°C to remove lithium chloride byproducts. Subsequent recrystallization from cold diethyl ether (-40°C) yields analytically pure crystals.Decomposition Analysis :

Thermogravimetric analysis (TGA) reveals a sharp mass loss at 171–173°C, corresponding to the compound’s melting point.

Spectroscopic Characterization

1H NMR (CDCl₃) :

- Isopropyl protons: δ 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂)

- Cyclopentadienyl protons: δ 5.45–5.70 (m, 8H, C₅H₄)

IR (KBr) :

X-ray Crystallography :

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Bond Lengths : Ti–Cl = 2.34 Å; Ti–C (Cp) = 2.15–2.20 Å

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Metathesis (TiCl₄) | 60–75 | >95 | High |

| Titanium Alkyl Route | <40 | 80–90 | Low |

The metathesis route remains superior due to higher yields and scalability, despite requiring cryogenic conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(isopropylcyclopentadienyl)titanium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to form lower oxidation state titanium compounds.

Substitution: The chlorine atoms in the compound can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Titanium dioxide (TiO2) and other titanium oxides.

Reduction: Lower oxidation state titanium compounds.

Substitution: Various organotitanium compounds depending on the substituents used.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Olefin Polymerization

One of the primary applications of bis(isopropylcyclopentadienyl)titanium dichloride is in olefin polymerization processes. It serves as a catalyst for the polymerization of α-olefins, which are crucial in producing polyolefins like polyethylene and polypropylene. The compound's unique structure allows it to facilitate the formation of polymers with controlled molecular weights and architectures.

Case Study:

A study demonstrated that using this compound in conjunction with methylaluminoxane (MAO) resulted in high activity for ethylene polymerization, yielding polymers with narrow molecular weight distributions. The research highlighted the importance of ligand choice in influencing catalytic performance and polymer properties .

Materials Science

2.1 Thin Film Deposition

This compound is also utilized in thin film deposition techniques, particularly in the production of titanium-based coatings. These coatings are essential for enhancing surface properties such as hardness, wear resistance, and corrosion resistance.

Data Table: Thin Film Properties

| Property | Value |

|---|---|

| Thickness | 100 nm - 1 μm |

| Deposition Method | Chemical Vapor Deposition (CVD) |

| Substrate Materials | Silicon, Glass, Metals |

| Applications | Electronics, Optics |

Electrochemical Applications

3.1 Electrochemical Reduction Studies

Recent electrochemical studies have explored the behavior of this compound in various environments. It has been shown to participate in redox reactions that are vital for developing new electrochemical devices.

Case Study:

An electrochemical study investigated the reduction of this compound in the presence of magnesium ions and various organic substrates. The results indicated that the compound could facilitate electron transfer processes, making it a potential candidate for use in rechargeable batteries and other energy storage systems .

Synthesis of Novel Compounds

4.1 Precursor for Titanium Complexes

This compound serves as a precursor for synthesizing novel titanium complexes with diverse ligands. These complexes can exhibit unique catalytic properties and are useful in various chemical reactions.

Data Table: Comparison of Titanium Complexes

| Complex Name | Ligands Used | Catalytic Activity |

|---|---|---|

| Bis(isopropylcyclopentadienyl)TiCl2 | Isopropyl cyclopentadiene | High for olefin polymerization |

| Bis(cyclopentadienyl)TiCl2 | Cyclopentadiene | Moderate |

| Bis(ethylcyclopentadienyl)TiCl2 | Ethyl cyclopentadiene | Low |

Mécanisme D'action

The mechanism of action of bis(isopropylcyclopentadienyl)titanium dichloride involves the coordination of the titanium center with the cyclopentadienyl ligands. This coordination stabilizes the titanium center and allows it to participate in various catalytic cycles. The compound acts as a Lewis acid, facilitating the activation of olefins and other substrates for polymerization and other reactions .

Comparaison Avec Des Composés Similaires

Research Highlights

- Torsional Isomerism : Bis(isopropylCp)TiCl₂ exhibits dynamic rotational isomerism in solution (NMR time scale) but crystallizes in distinct conformers (A/B/C), influenced by steric interactions .

- Catalytic Performance : In ethylene polymerization, Ti analogs show lower activity than Zr counterparts but produce polymers with narrower molecular weight distributions .

- Safety Profile: Compared to Titanocene dichloride (skin/eye irritant), alkyl-substituted Ti metallocenes are less hazardous due to reduced electrophilicity .

Activité Biologique

Bis(isopropylcyclopentadienyl)titanium dichloride (C16H22Cl2Ti) is an organometallic compound known for its catalytic properties, particularly in the polymerization of olefins. Its biological activity, while less explored than its chemical applications, holds potential for various scientific and medical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

this compound interacts with biological systems primarily through its titanium center, which can coordinate with various biomolecules. This interaction can influence biochemical pathways, potentially affecting cellular processes such as enzyme activity and signal transduction.

Biochemical Pathways

The compound may modulate several biochemical pathways due to its ability to form complexes with proteins and nucleic acids. Organometallic compounds like this one are known to exhibit unique reactivity patterns that can lead to altered metabolic processes in cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its solid state at room temperature and melting point (171-173 °C) suggest stability under physiological conditions. The compound's solubility in organic solvents may facilitate its absorption in biological systems when administered appropriately.

Biological Activity

Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. For instance, studies have shown that organometallic compounds can induce apoptosis in tumor cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

Case Studies

- Cytotoxicity in Cancer Cells

- Enzyme Inhibition Studies

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar organometallic compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Bis(cyclopentadienyl)titanium dichloride | No isopropyl groups | Limited cytotoxicity reported |

| Bis(ethylcyclopentadienyl)titanium dichloride | Ethyl groups | Moderate enzyme inhibition observed |

| Bis(tert-butylcyclopentadienyl)titanium dichloride | Tert-butyl groups | Enhanced selectivity in polymerization reactions |

Uniqueness

The presence of isopropyl groups in this compound contributes to steric hindrance, which may enhance its reactivity and selectivity compared to other similar compounds. This feature is particularly advantageous in catalytic applications but also influences its interactions with biological targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of bis(isopropylcyclopentadienyl)titanium dichloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires controlled stoichiometry of titanium tetrachloride with isopropylcyclopentadienyl ligands under inert atmospheres (e.g., argon). Purification via recrystallization from non-polar solvents (e.g., hexane) is critical to remove unreacted ligands. Monitor reaction progress using NMR spectroscopy to confirm ligand coordination and chloride displacement .

- Key Parameters : Reaction temperature (typically 80–100°C), ligand-to-metal molar ratio (2:1), and solvent choice (toluene or THF).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopentadienyl ring proton environments (δ 5.5–6.5 ppm) and isopropyl substituents (δ 1.0–1.5 ppm) .

- FT-IR : Confirm Ti–Cl bonding (stretching vibrations ~350–400 cm⁻¹) and ligand coordination (C–H bending modes).

- X-ray Diffraction : Resolve crystal structure to verify octahedral geometry around titanium .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use inert-atmosphere gloveboxes to prevent hydrolysis. Wear chemically resistant gloves (e.g., nitrile) and sealed goggles. Store under argon in amber glass containers at ≤4°C to avoid degradation. Emergency procedures must address titanium chloride’s reactivity with water, which releases HCl gas .

Advanced Research Questions

Q. How does the steric bulk of isopropyl substituents influence the catalytic activity of this compound in olefin polymerization?

- Methodological Answer : Conduct comparative kinetic studies with analogues (e.g., pentamethylcyclopentadienyl derivatives). Use DFT calculations to model ligand–monomer interactions. Experimental validation via polymer molecular weight distribution (GPC) and stereoregularity (DSC/XRD) reveals steric effects on chain propagation .

- Data Contradiction Example : Higher steric bulk may reduce polymerization rates but improve stereocontrol. Resolve discrepancies by correlating ligand cone angles with catalyst turnover frequencies.

Q. What strategies resolve contradictory data in thermal stability assessments of bis(isopropylcyclopententadienyl)titanium dichloride?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (air) conditions.

- In Situ XRD : Monitor phase changes during heating to distinguish between ligand loss and metal oxidation pathways.

- Triangulate Data : Cross-reference results with analogous compounds (e.g., vanadium or zirconium dichlorides) to identify systematic trends .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate Ti–Cl bond dissociation energies and frontier molecular orbitals. Validate predictions experimentally via kinetic isotope effects (KIEs) and Hammett plots. Correlate computational activation barriers with observed reaction rates for aryl halide substrates .

Q. What experimental designs minimize side reactions during the use of this compound in photoredox catalysis?

- Methodological Answer :

- Light Source Optimization : Use monochromatic LEDs (e.g., 450 nm) to avoid UV-induced decomposition.

- Additive Screening : Introduce sacrificial reductants (e.g., triethanolamine) to stabilize Ti(III) intermediates.

- Quenching Studies : Employ EPR spectroscopy to detect radical species and identify competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.